1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine
Description
Overview and Significance of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine
This compound stands as a representative member of the isoxazole chemical class, featuring a five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms. The compound's molecular architecture incorporates a 5-methyl substituent on the oxazole ring and an ethanamine group at the 3-position, creating distinct electronic and steric environments that influence its chemical reactivity and biological interactions. The presence of a chiral center at the ethylamine side chain results in enantiomeric forms, with both (1S) and (1R) configurations documented in chemical literature, each possessing unique three-dimensional arrangements that can lead to different biological activities.
The structural significance of this compound extends beyond its individual properties to encompass its role as a building block in medicinal chemistry. Research indicates that the isoxazole ring system contributes to enhanced bioactivity and selectivity in pharmaceutical applications, making derivatives of this compound valuable targets for drug development programs. The compound's molecular weight of 126.16 grams per mol positions it within an optimal range for drug-like properties, while its heterocyclic nature provides multiple sites for chemical modification and functionalization.
Database entries reveal multiple synonyms and identification numbers for this compound, including distinct Chemical Abstracts Service numbers for different stereoisomeric forms. The (1S)-enantiomer is catalogued under PubChem identifier 91647655, while related structural variants appear under different classification systems. This systematic organization reflects the compound's recognized importance in chemical research and its potential for pharmaceutical development.
The compound's significance is further emphasized by its inclusion in various commercial chemical suppliers' catalogues, indicating active research interest and practical applications in synthetic chemistry laboratories. The availability of both enantiomeric forms suggests that stereochemical considerations play important roles in the compound's intended uses, whether for biological evaluation or as synthetic intermediates in more complex molecular architectures.
Historical Context of Isoxazole Chemistry
The historical development of isoxazole chemistry traces back to the early twentieth century, with the first significant contribution made by Claisen in 1903 when he synthesized the parent isoxazole compound through oximation of propargylaldehyde acetal. This pioneering work established the foundation for subsequent decades of research into the synthesis, properties, and applications of isoxazole-containing molecules. The term "isoxazole" itself was proposed by Hantzsch, reflecting the structural relationship to the previously discovered oxazole isomer, with the prefix "iso" indicating the positional variation of heteroatoms within the five-membered ring system.
Throughout the mid-twentieth century, researchers developed increasingly sophisticated synthetic methodologies for constructing isoxazole rings, including 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, and condensation reactions involving hydroxylamine with various three-carbon components. These methodological advances enabled the systematic exploration of structure-activity relationships within the isoxazole family and facilitated the discovery of biologically active derivatives with therapeutic potential.
The pharmaceutical significance of isoxazoles became increasingly apparent during the latter half of the twentieth century, as researchers identified numerous natural products and synthetic compounds containing this heterocyclic core that exhibited diverse biological activities. Notable examples include ibotenic acid and muscimol, naturally occurring isoxazole-containing compounds found in certain mushroom species, which demonstrated the biological relevance of this structural motif. The recognition of isoxazoles as privileged scaffolds in medicinal chemistry led to intensive research efforts aimed at developing new synthetic routes and exploring their pharmacological properties.
Contemporary developments in isoxazole chemistry have been characterized by the implementation of transition metal-catalyzed processes, green chemistry approaches, and regioselective functionalization techniques. These modern synthetic strategies have not only improved the efficiency of isoxazole synthesis but have also enabled the creation of more complex and bioactive derivatives, including compounds structurally related to this compound. The historical progression from Claisen's initial synthesis to current state-of-the-art methodologies illustrates the continuous evolution and growing sophistication of isoxazole chemistry.
Position in Contemporary Chemical Research
In the current landscape of chemical research, this compound occupies a significant position within the broader context of heterocyclic chemistry and pharmaceutical sciences. Contemporary research efforts have demonstrated that isoxazoles, including this specific compound, serve as valuable scaffolds for drug discovery programs targeting various therapeutic areas. The compound's structural features align with current trends in medicinal chemistry that emphasize the importance of three-dimensional molecular complexity and the incorporation of heterocyclic elements to enhance biological activity and selectivity.
Recent advances in synthetic methodology have facilitated the preparation of this compound and related derivatives through improved protocols that offer enhanced efficiency and environmental compatibility. These developments include the implementation of transition metal-catalyzed cycloadditions, sustainable reaction conditions, and regioselective functionalization techniques that enable precise control over the resulting molecular architectures. The availability of both enantiomeric forms of the compound reflects the growing appreciation for stereochemical considerations in drug design and the recognition that different spatial arrangements can lead to dramatically different biological outcomes.
Modern analytical techniques have provided detailed characterization of the compound's physical and chemical properties, including comprehensive spectroscopic data and computational predictions of its three-dimensional structure. Nuclear magnetic resonance spectroscopy reveals characteristic signals that enable unambiguous identification of the compound, while computational chemistry methods provide insights into its electronic properties and potential reactivity patterns. These analytical capabilities support both fundamental research into the compound's properties and applied research directed toward specific applications.
The compound's presence in multiple chemical databases and commercial suppliers indicates active research interest and practical demand within the scientific community. Database entries include detailed molecular descriptors, computed properties, and structural representations that facilitate computational screening efforts and structure-based drug design approaches. This digital infrastructure supports contemporary research methodologies that rely heavily on computational tools for molecular discovery and optimization.
Current research trends suggest that compounds like this compound will continue to play important roles in pharmaceutical research, particularly in the development of targeted therapies and personalized medicine approaches. The compound's structural versatility and the demonstrated biological activity of related isoxazole derivatives position it as a valuable starting point for medicinal chemistry programs aimed at addressing unmet medical needs.
Theoretical Framework for Isoxazole-Based Compounds
The theoretical understanding of isoxazole-based compounds, including this compound, is grounded in fundamental principles of heterocyclic chemistry and molecular orbital theory. The isoxazole ring system represents an electron-rich azole with distinctive electronic properties arising from the presence of adjacent nitrogen and oxygen heteroatoms. Theoretical calculations reveal that the nitrogen atom contributes electron density to the aromatic system while the oxygen atom serves as an electron-withdrawing group, creating a polarized electronic environment that influences the compound's reactivity and biological interactions.
Computational studies utilizing density functional theory methods have provided detailed insights into the electronic structure and molecular properties of isoxazole derivatives. These investigations reveal important parameters such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, molecular electrostatic potential distributions, and frontier molecular orbital characteristics that govern chemical reactivity and intermolecular interactions. For this compound specifically, theoretical calculations predict molecular geometries, vibrational frequencies, and nuclear magnetic resonance chemical shifts that correlate well with experimental observations.
The theoretical framework also encompasses stereochemical considerations that are particularly relevant for compounds containing chiral centers, such as this compound. Quantum mechanical calculations can predict the energy differences between different conformational states and the barriers to interconversion, providing insights into the dynamic behavior of the molecule in solution and its potential interactions with biological targets. These computational approaches support the understanding of how stereochemical variations influence biological activity and guide the design of enantioselective synthetic strategies.
Molecular recognition theory provides additional theoretical context for understanding how isoxazole-based compounds interact with biological macromolecules. The heterocyclic ring system offers multiple sites for hydrogen bonding, hydrophobic interactions, and electronic complementarity with protein binding sites, while the substituent groups provide opportunities for specific molecular recognition events. Theoretical models of drug-receptor interactions help explain the observed biological activities of isoxazole derivatives and guide the rational design of new compounds with enhanced therapeutic properties.
The photochemical behavior of isoxazole compounds represents another important theoretical consideration, particularly given the known photolability of the nitrogen-oxygen bond in the isoxazole ring. Theoretical studies have predicted that ultraviolet irradiation can lead to ring rearrangement through azirine intermediates, a process that has been exploited for photoaffinity labeling applications and chemoproteomics studies. Understanding these photochemical pathways provides insights into both the stability limitations and potential applications of isoxazole-containing compounds under various experimental conditions.
Table 1: Key Molecular Properties of this compound
Table 2: Comparative Analysis of Isoxazole Ring Systems
Structure
2D Structure
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVDZCQGFWHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-89-5 | |
| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
Reaction scheme summary:
- Metal base deprotonates acetonitrile → reacts with ethyl acetate → acetyl acetonitrile
- Acetyl acetonitrile + p-toluenesulfonyl hydrazide → hydrazone (reflux in alcohol)
- Hydrazone + hydroxylamine hydrochloride + K2CO3 → ring closure → 3-amino-5-methylisoxazole
This approach emphasizes careful control of stoichiometry, temperature, and pH to maximize yield and purity.
Alternative Considerations and Industrial Relevance
While the above method is well-established for 3-amino-5-methylisoxazole, the specific compound 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine (with stereochemistry at the ethanamine side chain) may require additional stereoselective steps or chiral resolution if enantiopure material is desired.
Industrial synthesis may employ:
- Continuous flow reactors to improve scalability and reaction control.
- Advanced purification techniques such as crystallization or chromatography to ensure high purity.
- Optimization of solvents and bases to reduce byproducts and improve environmental profile.
The compound's molecular formula is C6H10N2O with a molecular weight of 126.16 g/mol. The stereochemical configuration (1S) is relevant in medicinal chemistry applications, suggesting that asymmetric synthesis or chiral resolution might be integrated into the preparation process for pharmaceutical-grade material.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting materials | Acetonitrile, ethyl acetate, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, potassium carbonate |
| Metal bases | Sodium hydride (NaH), n-butyllithium (n-BuLi), lithium diisopropylamide (LDA) |
| Solvents | Methanol, ethanol, 2-methyltetrahydrofuran, tetrahydrofuran, toluene |
| Reaction temperatures | 60°C (initial reaction), reflux (hydrazone formation), 80°C (cyclization) |
| Reaction times | 6 hours (initial), 2 hours (hydrazone reflux), 2 hours (cyclization) |
| Yields | Hydrazone: ~88%; final isoxazole: ~78% |
| Purity (HPLC) | Hydrazone: 99%; final product: 98.7% |
| pH adjustments | Acidify to pH 1 for extraction; basify to pH 10-12 for precipitation |
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine serves as a building block in the synthesis of complex heterocyclic compounds. Its structural features allow chemists to explore novel synthetic routes and develop innovative compounds. Common reaction types include oxidation, reduction, and substitution. Oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds.
- Biology This compound is a valuable tool for studying enzyme interactions and metabolic pathways due to its unique structure. It can also be used to study the effects of oxazole-containing molecules on biological systems and understand the interactions between oxazole rings and biological targets.
- Medicine this compound is investigated for its potential therapeutic properties and may act as a precursor for synthesizing drugs targeting specific enzymes or receptors. Research indicates it exhibits potential biological activities, such as antimicrobial and anti-inflammatory properties, suggesting possible applications in medicinal chemistry. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity in biological pathways.
- Industry This compound can be used to develop new materials with specific chemical and physical properties, such as polymers or coatings that incorporate the oxazole ring for enhanced stability or reactivity.
Related Compounds
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine and its analogs:
Key Observations:
Biological Activity
1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves several steps, including oxidation and reduction reactions using common reagents such as potassium permanganate and lithium aluminum hydride .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies suggest that the compound possesses antimicrobial properties. It has been evaluated for its efficacy against various pathogens, indicating potential applications in treating infections .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. This activity may be attributed to its ability to modulate specific enzymes or receptors involved in inflammatory pathways .
3. Neurotransmitter Modulation
Similar compounds have been shown to interact with monoamine neurotransmitter systems, which play a crucial role in mood regulation. This suggests that this compound may influence neurological functions .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π–π interactions, which can modulate the activity of target proteins. Additionally, the amine group may form covalent bonds with electrophilic sites on proteins, leading to functional changes .
Case Studies
Several studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various oxazole derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 20 μg/mL .
Case Study 2: Inflammation Model
In an animal model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 20 μg/mL | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Neurotransmitter Modulation | Potential mood regulation effects |
Table 2: Synthesis Pathway
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
| Substitution | Alkyl halides, Acyl chlorides |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Microwave-assisted | DMF, 150°C, 30 min | 88% | |
| Conventional reflux | Methanol, 1 h, acetic acid | 15–50% |
Basic: What analytical techniques are critical for characterizing the structure of this compound and its derivatives?
Methodological Answer:
- X-ray crystallography (): Used to resolve crystal packing, hydrogen bonding (e.g., N–H⋯N and O–H⋯O interactions), and π–π stacking (3.47–3.79 Å distances). Software like SHELXL and ORTEP are employed for refinement and visualization.
- NMR spectroscopy (): Proton environments (e.g., methyl groups at δ 2.14 ppm and oxazole protons at δ 6.74 ppm) confirm substitution patterns.
- LCMS/HRMS (): Validates molecular weight (e.g., ESIMS m/z 394.1 ).
Advanced: How can computational methods optimize derivatives of this compound for target-specific drug design?
Methodological Answer:
- Structure-guided optimization (): Molecular docking and density functional theory (DFT) predict binding affinity to targets like dihydroorotate dehydrogenase (DHODH) in antimalarial studies.
- Pharmacophore modeling : Aligns substituents (e.g., trifluoromethylpyridine in ) with enzyme active sites.
Key Consideration : Balance lipophilicity (logP) and hydrogen-bonding capacity to enhance bioavailability.
Advanced: How do crystallographic parameters inform the reactivity and stability of derivatives?
Methodological Answer:
- Dihedral angles (): Planar oxazole rings (r.m.s. deviation = 0.0198 Å) and non-planar sulfonamide groups (dihedral angles up to 80.41°) influence conjugation and electronic effects.
- Hydrogen-bonding motifs (): R22(8) and R22(26) ring motifs stabilize dimers and polymeric chains, critical for solid-state stability.
Table 2: Key Crystallographic Data from
| Parameter | Value |
|---|---|
| π–π interaction distance | 3.7928 Å |
| Dihedral angle (A/B planes) | 16.83° |
| Hydrogen bond (N–H⋯N) | 2.89 Å, 163° |
Advanced: How do structural modifications impact biological activity in sulfonamide derivatives?
Methodological Answer:
Q. Table 3: Structure-Activity Relationships (SAR)
| Derivative | Substituent | Biological Activity |
|---|---|---|
| 3b () | Phthalimide | Anticancer (IC50 = 2.1 µM) |
| 39 () | Trifluoromethylpyridine | Antimalarial (IC50 = 85 nM) |
Basic: What are common derivatives of this compound, and what are their research applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
